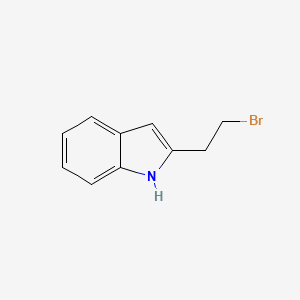

2-(2-bromoethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDTRUNWZWKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624041 | |

| Record name | 2-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557107-03-6 | |

| Record name | 2-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromoethyl 1h Indole

Contemporary Routes to 2-(2-Bromoethyl)-1H-Indole

Traditional and contemporary methods for the synthesis of this compound primarily rely on established organic reactions, optimized for improved performance. These routes can be broadly categorized into direct functionalization of a pre-existing indole (B1671886) ring and strategies that build the indole scaffold around a precursor already containing the necessary carbon framework.

Direct Functionalization Approaches of the Indole Ring (e.g., Bromination of Indole Derivatives)

Direct functionalization strategies aim to introduce the bromoethyl group or its precursor onto the C2 position of an indole scaffold. A common and practical approach involves the conversion of a hydroxyl group in 2-(2-hydroxyethyl)-1H-indole (tryptophol) to a bromide. Tryptophol (B1683683) is a readily available starting material that can be synthesized via methods like the Fischer indole synthesis. researchgate.net The terminal hydroxyl group can be converted to a bromide using various standard brominating agents.

Common reagents for this transformation include phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃), or thionyl bromide (SOBr₂). The choice of reagent can influence reaction conditions and outcomes. For instance, the reaction with PBr₃ is often performed in an ethereal solvent like THF or diethyl ether at reduced temperatures to control reactivity. The Appel reaction, using CBr₄ and PPh₃, proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Another direct approach involves the radical bromination of 2-ethyl-1H-indole. Using a radical initiator like azobisisobutyronitrile (AIBN) with a bromine source such as N-bromosuccinimide (NBS) can selectively brominate the terminal methyl group of the ethyl side chain. However, controlling the regioselectivity to avoid bromination on the indole ring, particularly at the C3 position, can be challenging and often requires careful optimization of the N-protecting group and reaction conditions. acs.org

Strategies Involving 2-Substituted Indole Precursors (e.g., Reaction of Indole with 2-Bromoethanol)

This strategy involves utilizing an indole precursor that is already substituted at the 2-position. The most prominent example is the use of 2-(1H-indol-2-yl)ethanol, or tryptophol, as detailed previously. The synthesis of tryptophol itself is a key step. The Fischer indole synthesis is a widely employed method, involving the reaction of phenylhydrazine (B124118) with a suitable ketone or aldehyde, in this case, γ-hydroxybutyraldehyde or its synthetic equivalent, 2,3-dihydrofuran. researchgate.net

Once tryptophol is obtained, its conversion to this compound is a straightforward functional group interconversion.

Table 1: Comparison of Reagents for the Conversion of Tryptophol to this compound

| Reagent System | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| PBr₃ | THF or Et₂O | 0 to RT | High reactivity, common reagent | Can generate acidic byproducts (HBr) |

| CBr₄ / PPh₃ | CH₂Cl₂ or CH₃CN | 0 to RT | Mild, neutral conditions | Stoichiometric phosphine (B1218219) oxide byproduct |

| HBr (aq) | Acetic Acid | Reflux | Inexpensive | Harsh acidic conditions, potential for side reactions |

This table is generated based on standard organic chemistry principles for functional group transformations.

Optimization of Reaction Conditions and Reagent Selection (e.g., Temperature, Solvent, Catalyst)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. When converting tryptophol to the target bromide, key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For example, in the Appel reaction, dichloromethane (B109758) is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. The reaction is typically initiated at 0°C to control the initial exothermic formation of the phosphonium (B103445) salt before being allowed to warm to room temperature. The use of a slight excess of CBr₄ and PPh₃ ensures complete conversion of the alcohol.

In reactions involving PBr₃, an inert atmosphere (e.g., nitrogen or argon) is often employed to prevent the reagent from reacting with atmospheric moisture. The solvent choice, such as THF, is crucial as it must be anhydrous. Temperature control is vital; the reaction is usually started at 0°C or below, and the temperature is carefully monitored to prevent overheating and potential side reactions. Research into optimizing similar transformations often reveals that parameters such as catalyst loading and reaction time can significantly impact the outcome, a principle that applies to these syntheses as well. researchgate.netresearchgate.net

Innovative Synthetic Techniques for Indole Derivatives Applicable to this compound

Beyond classical methods, modern synthetic chemistry offers innovative techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, scalability, and environmental impact.

Metal-Catalyzed Approaches (e.g., Palladium Catalysis)

Palladium-catalyzed reactions have become powerful tools for the synthesis of substituted indoles. acs.orgacs.org These methods can be adapted to prepare precursors for this compound. For instance, a palladium-catalyzed cross-coupling reaction between an N-protected o-haloaniline and a suitable alkyne, such as 4-bromo-1-butyne, could be envisioned. The subsequent intramolecular cyclization, often promoted by the same palladium catalyst or a copper co-catalyst, would yield the 2-substituted indole. mdpi.comsemanticscholar.org

The Larock indole synthesis is another versatile palladium-catalyzed method that involves the reaction of an N-substituted o-iodoaniline with a disubstituted alkyne. By choosing an alkyne with a bromoethyl-equivalent side chain, this method could potentially provide a direct route to the target molecule. The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Table 2: Examples of Palladium Catalyst Systems for Indole Synthesis

| Catalyst | Ligand | Typical Reaction | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xphos | Cyclization of o-alkynylanilines | mdpi.com |

| Pd(PPh₃)₄ | - | Coupling of o-bromoanilines with alkynylstannanes | acs.org |

| Pd/C | - | Synthesis from cyclohexanones and ammonium (B1175870) acetate | organic-chemistry.org |

Flow Chemistry and Microreactor Synthesis for Enhanced Efficiency

Flow chemistry and microreactor technology are transforming synthetic chemistry by enabling reactions to be performed in a continuous manner, offering significant advantages over traditional batch processing. mdpi.comnih.gov These techniques are particularly well-suited for the synthesis of indole derivatives. researchgate.net

For the synthesis of this compound, a flow process could be designed for the bromination of tryptophol. A solution of tryptophol and a brominating agent could be continuously pumped through a heated or cooled tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and can lead to higher yields and purity. mdpi.com The improved heat and mass transfer in microreactors can also enhance safety, especially for highly exothermic reactions. Furthermore, the scalability of flow synthesis is often more straightforward than for batch reactions, making it an attractive approach for producing larger quantities of the target compound. uc.ptscispace.com

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis for the Bromination of Tryptophol

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Increased throughput |

| Temperature Control | Moderate (hot spots possible) | Precise (excellent heat transfer) | Improved safety and selectivity |

| Scalability | Complex (re-optimization often needed) | Simple (longer run time) | Faster scale-up |

| Productivity (g/h) | Low to Moderate | High | Higher efficiency |

| Safety | Risk of thermal runaway | Minimized risk | Safer process |

This table illustrates the conceptual advantages of applying flow chemistry to the synthesis of this compound, based on general principles reported in the literature. researchgate.netmdpi.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern process development, aiming to reduce environmental impact and enhance safety. ijnrd.orgthepharmajournal.com The focus is on designing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijnrd.orgthepharmajournal.com

Atom Economy in Indole Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. scranton.eduprimescholars.comjocpr.com In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy. scranton.eduprimescholars.com Traditional multi-step syntheses often suffer from poor atom economy due to the formation of stoichiometric byproducts that are not incorporated into the final molecule. primescholars.com

For the synthesis of substituted indoles, modern approaches like multicomponent reactions (MCRs) offer a significant improvement in atom economy. rug.nlrug.nlresearchgate.net These reactions combine three or more reactants in a single step to form the final product, thereby minimizing waste. While a specific green MCR for this compound is not prominently documented, the development of such a route would be a significant step towards a more sustainable synthesis.

| Synthetic Approach | General Description | Typical Atom Economy | Waste Generation |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates. Often involves protecting groups and stoichiometric reagents. | Low to Moderate | High (byproducts, spent reagents) |

| Catalytic Cyclization | Use of a catalyst to facilitate the formation of the indole ring. | Moderate to High | Low to Moderate (catalyst may need separation) |

| Multicomponent Reactions (MCRs) | One-pot reaction combining multiple starting materials. | High to Excellent | Very Low |

Use of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. beilstein-journals.org

For the synthesis of indole derivatives, significant progress has been made in utilizing greener solvents. Water is an especially attractive solvent due to its non-toxic and non-flammable nature. mdpi.comrsc.org Research has demonstrated the feasibility of synthesizing various substituted indoles in aqueous media, sometimes with the aid of surfactants to overcome solubility issues. mdpi.com Catalyst-free reactions in water have also been reported for the synthesis of complex indole-containing structures. rsc.org The application of such aqueous methodologies to the synthesis of this compound would represent a substantial improvement in sustainability.

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane | Traditional | Good solvating power for many organic compounds. | Suspected carcinogen, environmentally persistent. |

| Toluene | Traditional | Effective for a wide range of reactions. | Volatile organic compound (VOC), toxic. |

| Water | Green | Non-toxic, non-flammable, inexpensive. beilstein-journals.org | Poor solubility for many non-polar organic reactants. |

| Ethanol | Green | Renewable, biodegradable, low toxicity. | Can be flammable. |

| Solvent-free | Ideal Green Approach | Eliminates solvent waste and simplifies purification. | Not suitable for all reaction types; may require higher temperatures. |

Energy Efficiency and Alternative Reaction Conditions

Minimizing energy consumption is another key aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, or by using alternative energy sources like microwave irradiation that can significantly reduce reaction times and energy usage. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to higher yields and shorter reaction times for the synthesis of heterocyclic compounds, including indoles. tandfonline.com This technique can drive reactions that might otherwise require harsh conditions and prolonged heating. tandfonline.com The development of a microwave-assisted synthesis for this compound could offer a more energy-efficient and rapid production method.

Catalysis

The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. Catalytic reactions are often more selective, leading to fewer byproducts. In the context of indole synthesis, a variety of catalytic systems have been developed to improve efficiency and reduce waste. For instance, palladium-catalyzed cyclization reactions have been successfully employed for the synthesis of 2-substituted indoles. mdpi.com The development of recyclable and non-toxic catalysts is an active area of research in the sustainable synthesis of indoles.

Mechanistic Insights into the Reactivity of 2 2 Bromoethyl 1h Indole

Electrophilic Characteristics and Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary mode of reactivity for the bromoethyl group is its susceptibility to nucleophilic attack. The bromine atom, being a good leaving group, facilitates the substitution by a variety of nucleophiles. This electrophilic nature is central to its utility in constructing more complex molecular architectures.

Alkylation Mechanisms with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The carbon atom attached to the bromine in 2-(2-bromoethyl)-1H-indole serves as an electrophilic center, readily undergoing SN2 reactions with a range of nucleophiles. This allows for the introduction of diverse functional groups at this position.

Amines: Alkylation of amines with this compound provides access to N-substituted indole (B1671886) derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the bromide ion to form thioethers. For example, 3-(2-bromoethyl)-1H-indole reacts with sodium or potassium thiosulfate (B1220275) to yield the corresponding β-(3-indolyl)ethyl thiosulfate derivative. prepchem.com This intermediate can then be converted to the corresponding thiol. prepchem.com

Alkoxides: Alkoxides react with this compound to form ether linkages. Research has shown that O-alkylation reactions can sometimes result in lower yields and longer reaction times, necessitating optimization of reaction conditions. semanticscholar.org For example, the O-alkylation of 1-(4-(dimethylamino)phenyl)pentan-1-ol with N-alkylated indole was optimized using different bases and solvents to improve the yield of the desired O-alkylated product. semanticscholar.org

| Nucleophile | Product Type | Reagents and Conditions |

| Amines | Substituted Indole Derivatives | Typically carried out under mild to moderate conditions. |

| Thiols | Thioethers | Reagents like potassium thiolate are used under mild to moderate conditions. |

| Alkoxides | Ethers | Reagents like sodium alkoxide are commonly used, often requiring optimization. semanticscholar.org |

Intramolecular Cyclization Pathways

The bromoethyl group can also participate in intramolecular reactions, leading to the formation of new ring systems. A notable example is the intramolecular Friedel-Crafts alkylation. gatech.edu In this type of reaction, a Lewis acid catalyzes the formation of a carbocation by the departure of the bromide ion, which is then attacked by the electron-rich indole ring, typically at the C3 position, to form a new six-membered ring fused to the indole core. gatech.edu This methodology has been utilized to synthesize hydropyrido[1,2-a]indole cores. gatech.edu Studies have shown that 3-(2-bromoethyl)-1H-indole derivatives can undergo diastereoselective intramolecular Friedel-Crafts cyclizations to yield cyclization products in good yields and high diastereomeric ratios. lookchem.com

Transformations of the Indole Ring System in this compound

While the bromoethyl group is the primary site of reactivity for nucleophilic substitution, the indole ring itself can undergo a variety of chemical transformations.

Oxidative Rearrangements and Cyclizations (e.g., Formation of Indole-2,3-dione Derivatives)

The indole ring in this compound can be oxidized to produce indole-2,3-dione (isatin) derivatives. This transformation is significant as isatins are an important class of heterocyclic compounds with a wide range of biological activities. The oxidation can be achieved using various oxidizing agents.

Reductive Modifications and Hydrogenation Strategies (e.g., Reduction to Ethyl Group)

The bromoethyl group can be reduced to an ethyl group. This transformation can be accomplished using reducing agents like lithium aluminum hydride under anhydrous conditions. Such a reduction removes the reactive handle of the bromine atom, leading to a stable ethyl-substituted indole derivative.

Regioselective Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position. smolecule.com However, in this compound, the C2 position is also a potential site for substitution. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile. The indole ring's ability to undergo electrophilic aromatic substitution allows for further functionalization of the core structure.

Theoretical and Computational Analyses of Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the nucleophilic indole ring and the electrophilic bromoethyl side chain. Understanding the mechanistic details of its reactions, such as nucleophilic substitutions and intramolecular cyclizations, is crucial for optimizing reaction conditions and predicting product outcomes. Theoretical and computational chemistry provide powerful tools for elucidating these complex reaction pathways and characterizing the fleeting transition states that govern them.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT studies can offer profound insights into the thermodynamics and kinetics of its various potential reaction pathways, most notably intermolecular nucleophilic substitution and intramolecular cyclization.

The primary reaction pathways available to this compound include:

Intermolecular Nucleophilic Substitution: The bromoethyl group is an excellent electrophile, susceptible to attack by external nucleophiles. This can proceed via two distinct mechanisms: a single-step concerted mechanism (SN2) or a two-step dissociative mechanism involving a carbocation intermediate (SN1) pressbooks.pub.

Intramolecular Cyclization: Following deprotonation of the indole nitrogen, the resulting anionic nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a fused ring system, 2,3-dihydropyrrolo[1,2-a]indole.

DFT calculations allow for the mapping of the potential energy surface for each of these pathways. By calculating the energies of reactants, intermediates, transition states, and products, a preference for one pathway over another can be determined. For instance, the viability of an SN1 pathway can be assessed by calculating the stability of the primary carbocation that would form upon bromine's departure; such intermediates are generally high in energy and unlikely to form. In contrast, the SN2 pathway involves a single transition state. DFT has been effectively used to evaluate the reactivity of various bromo-substituted heterocyclic compounds in nucleophilic substitution reactions by analyzing their frontier molecular orbitals isuct.ru.

In the case of intramolecular cyclization, DFT can model the initial deprotonation of the indole N-H and the subsequent ring-closing step. This pathway is critical as it leads to the formation of the pyrrolo[1,2-a]indole scaffold, a privileged core structure in many natural products and pharmacologically active compounds rsc.org. Computational studies have successfully rationalized the outcomes of similar cyclization reactions in other heterocyclic systems researchgate.net.

A hypothetical comparison of calculated activation energies using a DFT method like B3LYP could provide a quantitative basis for predicting reactivity, as illustrated in the table below.

| Reaction Pathway | Description | Key Species Calculated | Hypothetical Activation Energy (kcal/mol) | Implication |

|---|---|---|---|---|

| Intermolecular SN1 | Reaction with an external nucleophile (e.g., CH3O-) via a carbocation intermediate. | Indole-ethyl carbocation | > 35 | Highly unfavorable due to unstable primary carbocation. |

| Intermolecular SN2 | Concerted reaction with an external nucleophile (e.g., CH3O-). | [CH3O---C2H3(Indole)---Br]- TS | 20 - 25 | A plausible pathway, competitive with cyclization. |

| Intramolecular Cyclization | Ring closure following N-H deprotonation. | Cyclization Transition State | 15 - 20 | Likely the most favorable pathway under basic conditions. |

This table is illustrative and presents hypothetical data to demonstrate the application of DFT in comparing reaction pathways.

Quantum-Chemical Modeling of Transition States

For the reactions of this compound, modeling the relevant transition states is key to a detailed mechanistic understanding.

SN2 Transition State (Intermolecular): In a reaction with an external nucleophile (Nu-), the SN2 transition state would feature the nucleophile forming a bond to the terminal methylene (B1212753) carbon while the C-Br bond is simultaneously breaking. Quantum-chemical calculations would reveal a trigonal bipyramidal geometry at the carbon center, with the incoming nucleophile and the leaving bromide ion in apical positions. The energy of this TS relative to the reactants defines the activation barrier.

Intramolecular Cyclization Transition State: This is also an SN2-type transition state. Here, the indole nitrogen attacks the tethered electrophilic carbon. Modeling this TS would reveal a constrained, cyclic geometry where the N-C bond is partially formed and the C-Br bond is partially broken. The calculated bond lengths and angles provide a precise picture of the molecular structure at the peak of the energy barrier.

A critical validation of a calculated transition state structure is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Br bond and contraction of the Nu-C bond).

| Parameter | Hypothetical Value (Intramolecular TS) | Significance |

|---|---|---|

| N···C bond distance (Å) | 2.15 | Indicates a partially formed bond between the nucleophilic nitrogen and the electrophilic carbon. |

| C···Br bond distance (Å) | 2.30 | Shows the partially broken bond of the leaving group. The standard C-Br single bond is ~1.94 Å. |

| Imaginary Frequency (cm-1) | -350i | Confirms the structure is a true first-order saddle point (a transition state). |

| Calculated Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier for the reaction, which determines the reaction rate. |

This table presents hypothetical but representative data from a quantum-chemical calculation of a transition state.

By analyzing the electronic properties of the transition state, for instance through Natural Bond Orbital (NBO) analysis, researchers can quantify the charge transfer between the nucleophile and the electrophile and gain deeper insight into the electronic factors that stabilize the transition state structure. Such detailed analyses are invaluable for explaining observed reactivity and for designing more efficient synthetic routes involving this compound and related compounds.

Applications of 2 2 Bromoethyl 1h Indole in Advanced Organic Synthesis

Precursor for Complex Natural Product Synthesis

The indole (B1671886) motif is a common feature in a vast number of biologically active natural products, particularly alkaloids. The strategic incorporation of the 2-(2-bromoethyl)-1H-indole unit can serve as a key step in the total synthesis of these complex molecules.

While the closely related isomer, 3-(2-bromoethyl)-1H-indole, has been famously used in the bioinspired total synthesis of indole alkaloids like (±)-Rhynchines A–E, specific examples detailing the use of this compound in the total synthesis of complex natural products such as Rhynchines or Sorazolon B are not prominently documented in the reviewed literature. acs.org The reactivity of the 2-substituted isomer, however, suggests its potential as a valuable precursor in similar synthetic endeavors. Its ability to undergo various coupling and cyclization reactions makes it a suitable candidate for the construction of the intricate ring systems found in many indole alkaloids.

The bromoethyl group of this compound provides a reactive handle for the introduction of new stereocenters, making it a strategic component in the synthesis of stereochemically defined molecular architectures. For instance, derivatives of 2-bromoindoles have been utilized in the stereoselective synthesis of hexahydropyrrolo[2,3-b]indoles. researchgate.net This is achieved through an SN2-type ring-opening of enantiopure N-activated aziridines with the 2-bromoindole, followed by a copper-catalyzed C-N cyclization. This sequence allows for the construction of the fused pyrrolidine (B122466) ring with a high degree of stereocontrol, affording the products in good yields and excellent enantiomeric excess (up to >99%). researchgate.net

Furthermore, the development of diastereoselective syntheses of pyrazinoindolones has been reported starting from ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate, a direct derivative of the title compound. nih.govrsc.org These reactions proceed via a base-mediated Ugi-N-alkylation sequence, highlighting the utility of the bromoethyl group in intramolecular cyclization reactions to form complex, stereochemically rich heterocyclic systems. nih.gov

Modular Building Block for Novel Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal starting material for the construction of more complex heterocyclic systems. The bromoethyl moiety can act as an electrophile in intramolecular reactions, leading to the formation of new rings fused to the indole core.

The synthesis of fused polycyclic indole systems is a significant area of research due to the prevalence of these motifs in pharmaceuticals and natural products. This compound and its derivatives serve as key precursors in this context. For example, pyrazino[1,2-a]indol-1(2H)-one derivatives have been synthesized through the cyclization of ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate with primary amines. nih.gov This transformation demonstrates a straightforward method to construct a fused six-membered heterocyclic ring onto the indole framework.

In a related strategy, 2-(2-bromoaryl)-1-aryl-1H-indoles can be generated in one pot via copper catalysis and subsequently converted into indolo[1,2-f]phenanthridines through a palladium-catalyzed intramolecular direct C(sp²)-H arylation. organic-chemistry.org While not starting directly from this compound, this methodology showcases the synthetic potential of the 2-bromo-substituted indole core for accessing complex, fused aromatic systems.

Spirocyclic indoles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. While direct and specific examples of the synthesis of spirocyclic indoles starting from this compound are not extensively reported in the surveyed literature, general methods for the synthesis of spiroindolenines have been developed. One such method involves the reaction of unprotected indoles with electrophilic dihalides in the presence of a base and a trialkylborane. acs.org This approach allows for a double C-C bond-forming reaction to generate a quaternary spirocyclic center at the C3 position of the indole.

In a related context, the synthesis of spirocyclic pyrido[1,2-a]indole derivatives has been achieved from 3-(2-bromoethyl)indole, highlighting the utility of the bromoethyl group in constructing spiro-fused systems, albeit with the isomeric starting material. researchgate.netresearchgate.net Similarly, spirooxindole-fused cyclopentanes have been prepared from 3-(2-bromoethyl)oxindoles. nih.gov These examples suggest the potential for developing similar strategies using this compound to access novel spirocyclic architectures.

Development of Diverse Functionalized Indole Derivatives

The most direct and widely exploited application of this compound is in the synthesis of a diverse range of functionalized indole derivatives. The high reactivity of the bromine atom as a good leaving group in nucleophilic substitution reactions allows for the introduction of a wide variety of functional groups at the terminus of the ethyl side chain.

This versatility enables the creation of libraries of compounds with modified properties for various applications, including medicinal chemistry and materials science. The bromoethyl group can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to afford the corresponding substituted indole derivatives.

Below is a table summarizing some of the key functionalization reactions of this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference(s) |

| Amines | RNH₂, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-(2-Aminoethyl)-1H-indoles | semanticscholar.org |

| Thiols | RSH, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-(2-Thioethyl)-1H-indoles | |

| Azide (B81097) | Sodium azide (NaN₃), solvent (e.g., DMF) | 2-(2-Azidoethyl)-1H-indole | |

| Cyanide | Sodium or Potassium Cyanide, solvent | 2-(2-Cyanoethyl)-1H-indole | science-revision.co.uk |

| Alkoxides | RONa, solvent (e.g., ROH) | 2-(2-Alkoxyethyl)-1H-indoles |

These reactions are typically high-yielding and allow for significant diversification of the indole scaffold. For example, the alkylation of various primary and secondary amines with this compound provides access to a wide range of N-substituted tryptamine (B22526) analogs, which are of significant interest in medicinal chemistry. semanticscholar.org Similarly, reaction with thiols leads to the formation of thioether derivatives, which are also important pharmacophores.

Late-Stage Functionalization and Diversification via Cross-Coupling Reactions

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules to rapidly generate analogues with improved properties. The bromoethyl moiety of this compound serves as a key functional handle for such modifications through various palladium-catalyzed cross-coupling reactions. While specific examples detailing the use of this compound in extensive late-stage functionalization studies are not widespread in the reviewed literature, the reactivity of the alkyl bromide presents significant potential for diversification.

The primary utility of the bromoethyl group lies in its ability to undergo nucleophilic substitution reactions, which can be considered a form of diversification. However, for the purpose of this section, we will focus on the theoretical applications in well-established cross-coupling methodologies that are staples of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. numberanalytics.comnih.gov In the context of this compound, the alkyl bromide could theoretically be coupled with various boronic acids or their esters. This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the terminus of the ethyl side chain, leading to a diverse library of compounds. The general applicability of Suzuki coupling to complex substrates suggests its feasibility for the late-stage modification of molecules containing the this compound core. preprints.org

Heck Coupling: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgfu-berlin.de The bromoethyl group in this compound could potentially participate in intramolecular Heck reactions if an appropriate unsaturated moiety is present elsewhere in the molecule, leading to the formation of cyclic structures. Intermolecular Heck reactions with various alkenes would append a vinyl group to the ethyl side chain, offering another avenue for molecular diversification.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While typically applied to sp²-hybridized halides, modifications of the Sonogashira reaction have been developed for sp³-hybridized centers. Application to this compound would enable the introduction of an alkynyl group, a valuable functional group for further transformations such as click chemistry or conversion to other functionalities.

The following table summarizes the potential cross-coupling partners for the diversification of this compound.

| Cross-Coupling Reaction | Potential Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Heteroaryl/Vinyl Boronic Acids | Aryl/Heteroaryl/Vinyl |

| Heck | Alkenes | Substituted Alkene |

| Sonogashira | Terminal Alkynes | Alkyne |

It is important to note that while the principles of these cross-coupling reactions are well-established, their specific application to this compound for late-stage functionalization requires further empirical investigation to optimize reaction conditions and explore the full scope of compatible substrates.

Chemo- and Regioselective Derivatization Strategies (e.g., C2, C3, and N-Functionalization)

The indole scaffold offers multiple sites for functionalization, namely the nitrogen atom (N1), the C2 position, and the C3 position. The presence of the 2-bromoethyl group on this compound influences the reactivity of these positions and also provides an additional site for derivatization.

N-Functionalization and Derivatization of the Bromoethyl Group:

A prominent strategy for the derivatization of indole compounds involves alkylation at the nitrogen atom. nih.gov In the case of 3-(2-bromoethyl)-1H-indole, which is isomeric to the title compound, studies have shown that N-alkylation can be readily achieved using alkyl halides in the presence of a base like sodium hydride (NaH). nih.gov Following N-alkylation, the bromine atom of the ethyl side chain can be displaced by various nucleophiles. For instance, a palladium-catalyzed nucleophilic displacement with different amines has been successfully performed under microwave conditions to yield a variety of tryptamine derivatives. nih.gov This two-step sequence highlights a powerful chemo- and regioselective strategy: initial N-functionalization followed by diversification at the side chain.

A similar approach can be envisioned for this compound. The indole nitrogen can be alkylated or acylated, and subsequently, the bromoethyl group can be targeted for nucleophilic substitution to introduce a wide range of functional groups, including amines, thiols, and alkoxides.

The following table presents a representative reaction scheme for the N-alkylation and subsequent amination of a bromoethyl indole derivative.

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1. N-Alkylation | 3-(2-bromoethyl)-1H-indole, Methyl iodide | NaH, DCM/DMF, r.t. | 1-Methyl-3-(2-bromoethyl)-1H-indole | 67% | nih.gov |

| 2. Amination | 1-Methyl-3-(2-bromoethyl)-1H-indole, Various amines | Pd(OAc)₂, TEA, THF, µW 100 °C, 20' | 1-Methyl-3-(2-aminoethyl)-1H-indole derivatives | 38-75% | nih.gov |

C2-Functionalization:

The C2 position of the indole ring is a common site for functionalization. In the case of this compound, this position is already substituted. However, further reactions on the existing substituent are possible. For example, the bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride. While direct C-H activation at C2 of an unsubstituted indole is a well-explored area, aablocks.com for this compound, transformations of the existing side chain are more prevalent. A study on the C2-selective direct alkynylation of indoles using a palladium catalyst has been reported, demonstrating the feasibility of introducing alkynyl groups at this position on N-substituted indoles. epfl.ch

C3-Functionalization:

The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic attack. Friedel-Crafts alkylation is a classic method for introducing alkyl groups at the C3 position. organic-chemistry.org Metal-free C3-alkylation of indoles with β-sulfur-α-alcohols has also been documented, providing a route to α-indole-β-functionalized products. sci-hub.sesci-hub.se For this compound, electrophilic substitution would be expected to occur preferentially at the C3 position, provided the reaction conditions are controlled to avoid reactions at the nitrogen or the bromoethyl side chain. The selective C3-alkylation of N-unprotected 3-monosubstituted oxindoles using butyllithium (B86547) has been systematically studied, offering insights into controlling regioselectivity in related indole systems. nih.gov

The table below outlines general strategies for the functionalization of the indole core, which could be applicable to this compound with appropriate modifications.

| Position | Reaction Type | Typical Reagents | Resulting Functionalization |

| N1 | Alkylation/Acylation | Alkyl halides/Acyl chlorides, Base | N-Alkyl/N-Acyl Indoles |

| C2 | Reduction of side chain | LiAlH₄ | 2-Ethyl-1H-indole |

| C3 | Friedel-Crafts Alkylation | Alkenes, Lewis Acid | C3-Alkyl Indoles |

| C3 | Electrophilic Substitution | Various electrophiles | C3-Substituted Indoles |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 2 Bromoethyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(2-bromoethyl)-1H-indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the bromoethyl group at the C2 position of the indole (B1671886) ring gives rise to distinct signals. For instance, the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) and those adjacent to the indole ring (-CH₂-indole) exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous assignment. Published data indicates that the bromoethyl group in similar indole derivatives generates distinct ¹H NMR signals, such as a signal around δ 3.67 ppm for the -CH₂CH₂Br protons. The protons on the indole ring itself also show a set of signals in the aromatic region of the spectrum, providing further structural confirmation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom. This information is invaluable for confirming the carbon skeleton of the molecule. The carbon atoms of the bromoethyl group and the indole ring resonate at specific frequencies, which can be compared to predicted values and data from related compounds to verify the structure.

Dynamic NMR studies can also be employed to investigate conformational changes and restricted rotation within the molecule, particularly around the bond connecting the ethyl group to the indole ring. These studies provide insights into the molecule's flexibility and preferred conformations in solution.

| Compound Name | CAS Number |

| This compound | 557107-03-6 |

| 1-(2-Bromoethyl)-1H-indole | Not available |

| 3-(2-Bromoethyl)-1H-indole | 3389-21-7 |

| 1-(2-Bromoethyl)indoline-2,3-dione | 4290-78-2 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Exact Mass and Impurity Profiling

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₀H₁₀BrN. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful for impurity profiling. An LC system separates the target compound from any impurities present in a sample, and the MS detector then provides mass information for each separated component. This allows for the identification and quantification of synthesis byproducts, degradation products, or other contaminants. For instance, reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile (B52724) and water are suitable for separating 3-(2-bromoethyl)-1H-indole and its impurities before MS analysis. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for volatile derivatives or as a complementary technique for impurity analysis. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₀BrN | 224.10 |

| 1-(2-Bromoethyl)-1H-indole | C₁₀H₁₀BrN | 224.10 |

| 3-(2-Bromoethyl)-1H-indole | C₁₀H₁₀BrN | 224.10 |

| 1-(2-Bromoethyl)indoline-2,3-dione | C₁₀H₈BrNO₂ | 254.08 |

Advanced Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in this compound.

FTIR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include:

N-H stretch: A band in the region of 3400-3300 cm⁻¹ corresponding to the indole N-H group.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group below 3000 cm⁻¹.

C=C stretches: Bands in the 1600-1450 cm⁻¹ region due to the aromatic indole ring.

C-N stretch: A band typically found in the 1350-1250 cm⁻¹ range.

C-Br stretch: A strong absorption in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

For the related compound 3-(2-bromoethyl)indole, the infrared spectrum is used to confirm the presence of these key functional groups. thermofisher.com

Specialized Spectroscopic Probes for Intermolecular Interaction Studies

To understand how this compound interacts with other molecules, particularly biological targets, specialized spectroscopic techniques are employed.

Fluorescence Intensity Titrations: The intrinsic fluorescence of the indole moiety can be utilized to study its binding to other molecules. If the binding partner quenches or enhances the fluorescence of the indole ring upon interaction, a titration experiment can be performed. By systematically adding the binding partner and monitoring the change in fluorescence intensity, the binding affinity (dissociation constant, Kd) can be determined. For instance, studies on bis-N-substituted tetrandrine (B1684364) derivatives, including one with a 3-(2-bromoethyl)indole substituent, have used fluorescence techniques to investigate their interaction with DNA. acs.org

Microscale Thermophoresis (MST): MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the size, charge, and solvation shell of the molecule. When this compound binds to a target molecule (e.g., a protein), the thermophoretic properties of the complex will differ from the unbound molecules. By labeling one of the binding partners with a fluorophore, the binding event can be monitored and the binding affinity can be precisely calculated.

Computational Chemistry and Rational Design Strategies for 2 2 Bromoethyl 1h Indole Derived Compounds

Application of Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 2-(2-bromoethyl)-1H-indole and its derivatives. researcher.life These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and intermolecular interactions.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical calculations can predict ionization potential and electron affinity, which are crucial for understanding reaction mechanisms. researchgate.net For instance, DFT calculations can be used to predict the pKa value of the indole (B1671886) N-H, guiding the choice of base in substitution reactions. researcher.life

Table 1: Calculated Electronic Properties of a Representative Indole Derivative Using DFT This table presents hypothetical yet representative data for an indole derivative to illustrate the output of QM calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Ionization Potential | 8.1 eV | Energy required to remove an electron, related to reactivity. researchgate.net |

These computational insights are crucial for predicting how derivatives of this compound will behave in chemical reactions and how they might interact with biological targets. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

While QM methods describe the static electronic structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations are particularly valuable for studying the conformational flexibility of the this compound scaffold and its binding interactions with biological macromolecules like proteins and enzymes. mdpi.com

The bromoethyl side chain of the molecule possesses significant conformational freedom. MD simulations can explore the potential energy surface to identify low-energy, stable conformations that the molecule is likely to adopt in different environments (e.g., in solution or within a protein's binding pocket). This analysis is critical for understanding how the molecule presents itself for binding.

In the context of drug design, MD simulations are used to model the stability of a ligand-protein complex after an initial pose is predicted by molecular docking. mdpi.comnih.gov For example, a derivative of this compound docked into the active site of an enzyme can be subjected to an MD simulation to assess the stability of the binding pose. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time. A stable RMSD suggests a stable binding mode. mdpi.com Furthermore, these simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.gov

Table 2: Representative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table illustrates typical data obtained from an MD simulation of an indole derivative bound to a target protein.

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of molecular motions. |

| Ligand RMSD | 1.5 ± 0.3 Å | Low and stable RMSD indicates the ligand remains in the binding pocket without major conformational changes. mdpi.com |

| Protein Backbone RMSD | 2.0 ± 0.5 Å | Indicates the overall stability of the protein structure during the simulation. |

| Key Interactions | Hydrogen bond with SER-252; Hydrophobic interactions with TRP-86, PHE-310 | Identifies specific amino acid residues crucial for binding affinity and selectivity. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A calculated estimate of the binding affinity, used to rank potential inhibitors. |

By simulating these dynamic interactions, researchers can understand why certain derivatives exhibit higher potency and can rationally design new analogues with improved binding characteristics. semanticscholar.org

In Silico Approaches for Reaction Optimization and Catalyst Design

Computational methods are increasingly used to optimize synthetic routes and design novel catalysts for reactions involving indole scaffolds. The synthesis of derivatives from this compound often involves nucleophilic substitution at the bromoethyl chain or further functionalization of the indole ring.

In silico techniques, primarily DFT, can be employed to model the entire reaction pathway of a chemical transformation. acs.org This involves calculating the geometries and energies of reactants, transition states, and products. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction rate. By comparing the activation energies of different potential pathways, chemists can predict the most favorable reaction conditions (e.g., temperature, solvent) and identify potential side reactions.

Furthermore, computational chemistry plays a pivotal role in catalyst design, particularly for asymmetric reactions. conicet.gov.arnih.gov For instance, in the functionalization of the indole core, chiral organocatalysts are often used. Computational screening can evaluate a library of potential catalysts by modeling the catalyst-substrate complex and calculating the energy difference between the transition states leading to different stereoisomers. researchgate.net This allows for the rational selection of a catalyst that is predicted to give high enantioselectivity, significantly reducing the experimental effort required for screening. nih.gov For example, DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been successfully used to rationalize and re-engineer organocatalysts for the Friedel-Crafts alkylation of indoles. conicet.gov.ar

Table 3: Computational vs. Experimental Data for a Catalyzed Indole Alkylation Reaction This table provides a representative comparison to show the predictive power of computational models in catalysis.

| Catalyst | Predicted Enantiomeric Ratio (er) | Experimental Enantiomeric Ratio (er) | Reference |

| Catalyst A | 85:15 | 82:18 | conicet.gov.ar |

| Catalyst B (Optimized) | 95:5 | 92:8 | conicet.gov.ar |

| Catalyst C | 55:45 | 60:40 | conicet.gov.ar |

This synergy between computational prediction and experimental validation accelerates the development of efficient and selective synthetic methodologies for complex molecules derived from this compound.

Predictive Modeling for Structure-Activity Relationship (SAR) and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org For derivatives of this compound, QSAR models can guide the design of new analogues with improved potency. biointerfaceresearch.com

The process begins by generating a dataset of compounds with known biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. Statistical methods, like partial least squares (PLS) regression, are then used to build a mathematical equation that links these descriptors to the observed activity. biointerfaceresearch.com

A robust QSAR model has high predictive power, which is validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. orientjchem.orgnih.gov The resulting model can then be used to predict the activity of virtual, yet-to-be-synthesized compounds. This allows chemists to prioritize the synthesis of candidates with the highest predicted activity. The model also provides insights into the SAR, indicating which properties are most important for biological activity. researchgate.netnih.gov For example, a QSAR model might reveal that increasing hydrophobicity at a certain position on the indole ring leads to higher activity, providing a clear strategy for lead optimization. researchgate.net

Table 4: Example of Descriptors in a QSAR Model for Indole-Based Inhibitors This table shows typical descriptors and their qualitative impact on activity as might be determined by a QSAR study.

| Descriptor | Type | Correlation with Activity | Interpretation for Ligand Design |

| LogP | Hydrophobicity | Positive | Increasing lipophilicity may enhance membrane permeability or hydrophobic interactions in the binding site. |

| Molecular Weight | Steric/Size | Negative | Indicates a potential penalty for excessive size, suggesting a more compact ligand is preferred. |

| Dipole Moment | Electronic | Positive | Suggests that polar interactions are important for binding. |

| Number of H-bond Donors | Electronic/Topological | Positive | Highlights the importance of hydrogen bonding for target engagement. |

Through these predictive models, the process of ligand design becomes a more rational and efficient endeavor, enabling the targeted development of this compound derivatives as potent and selective therapeutic agents. biointerfaceresearch.comnih.gov

Q & A

Q. What role does this compound play in synthesizing complex alkaloids?

- Methodological Answer : It serves as a key intermediate in alkaloid synthesis via SN2 alkylation of nitrogen nucleophiles. For example, coupling with lactams (e.g., pyrrolidine derivatives) forms indole-embedded alkaloid cores, as demonstrated in gold-catalyzed methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.